Physicochemical properties of Methyl 2-propoxybenzoate for research
Topic: Physicochemical properties of Methyl 2-propoxybenzoate for research Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals A Versatile Alkoxybenzoate Intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical properties of Methyl 2-propoxybenzoate for research
Content Type: Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals
A Versatile Alkoxybenzoate Intermediate for Medicinal Chemistry and Materials Science
Executive Summary
Methyl 2-propoxybenzoate (CAS: 18167-33-4) is a lipophilic ester intermediate belonging to the o-alkoxybenzoate class. Structurally defined by a benzoate core substituted with a propoxy ether chain at the ortho position, this compound serves as a critical scaffold in the synthesis of heterocyclic bioactive agents, including imidazolines and benzofurans. Its physicochemical profile—characterized by moderate lipophilicity (LogP ~2.[1]9) and specific hydrolytic stability—makes it an ideal candidate for Structure-Activity Relationship (SAR) studies in drug discovery, particularly for local anesthetics and adrenergic receptor modulators. This guide provides a definitive technical analysis of its properties, synthesis, and research applications.
Molecular Architecture & Identification
Methyl 2-propoxybenzoate represents a homologous extension of the methyl salicylate series, where the phenolic hydroxyl is alkylated with a propyl chain. This modification significantly alters the electronic and steric environment of the ester carbonyl, influencing both metabolic stability and receptor binding affinity.
Understanding the physicochemical boundaries of Methyl 2-propoxybenzoate is essential for optimizing reaction conditions and predicting pharmacokinetic behavior. The propyl chain imparts increased lipophilicity compared to its methoxy analog (Methyl o-anisate), enhancing membrane permeability while maintaining solubility in common organic solvents.
Atmospheric pressure (Extrapolated from o-anisate BP 248°C)
Boiling Point (Reduced)
130–135°C
At 10–15 mmHg (Typical distillation range)
Density
1.05 – 1.08 g/mL
Estimated at 20°C
LogP (Octanol/Water)
2.90
Computed (XLogP3) [1]
Refractive Index ()
1.5150 – 1.5200
Characteristic of aromatic esters
Solubility (Water)
< 1 mg/mL
Hydrophobic; practically insoluble
Solubility (Organic)
Miscible
Ethanol, DMSO, DMF, Chloroform, Toluene
Flash Point
> 100°C
Combustible liquid
Synthetic Pathways & Production
The synthesis of Methyl 2-propoxybenzoate is most efficiently achieved via the Williamson Ether Synthesis , utilizing Methyl Salicylate as the nucleophilic substrate. This route is preferred over direct esterification of 2-propoxybenzoic acid due to the low cost and high purity of methyl salicylate.
Synthetic Workflow Diagram
The following diagram illustrates the alkylation pathway and subsequent downstream applications.
Figure 1: Synthetic route from Methyl Salicylate to Methyl 2-propoxybenzoate via Williamson Ether Synthesis, highlighting downstream research applications.
Optimized Synthesis Protocol
Objective: Preparation of Methyl 2-propoxybenzoate on a 50 mmol scale.
Reagents:
Methyl Salicylate: 7.6 g (50 mmol)
1-Iodopropane: 10.2 g (60 mmol, 1.2 eq) or 1-Bromopropane (requires NaI catalyst)
Potassium Carbonate (
): 13.8 g (100 mmol, 2.0 eq), anhydrous
Solvent: Acetone (150 mL) or DMF (for faster kinetics)
Procedure:
Activation: Dissolve Methyl Salicylate in acetone. Add
and stir at room temperature for 30 minutes to generate the phenoxide anion.
Alkylation: Add 1-Iodopropane dropwise. Heat the mixture to reflux (approx. 56°C for acetone) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the phenol.
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted salicylate), water, and brine. Dry over
.
Isolation: Vacuum distillation yields the pure product as a colorless oil.
Analytical Characterization
Verification of the product requires confirming the presence of the propyl chain and the integrity of the ester group.
The steric bulk of the ortho-propoxy group provides a "shielding" effect, slightly retarding the rate of alkaline hydrolysis compared to the para-isomer, but less so than bulkier groups like tert-butyl.
Reaction Mechanism: Base-Catalyzed Hydrolysis
The following diagram details the hydrolytic pathway, critical for understanding the compound's stability in biological media or formulation.
Figure 2: Mechanism of saponification. The reaction follows second-order kinetics, dependent on both ester and base concentration.
Research Implication: In aqueous buffer at pH 7.4 (physiological), the ester is relatively stable (half-life > 24h), making it suitable for in vitro assays. However, in the presence of plasma esterases, rapid conversion to the acid metabolite (2-propoxybenzoic acid) is expected [2].
Research Applications
Medicinal Chemistry Scaffold
Methyl 2-propoxybenzoate is a validated precursor for synthesizing 2-(2-propoxyphenyl)-1H-imidazoline , a compound investigated for adrenergic receptor activity. The transformation involves reacting the ester with ethylenediamine in the presence of a catalyst (e.g.,
or simple thermal reflux) [3].
Local Anesthetic Analogs
The structure shares homology with Proxymetacaine (which is a 3-amino-4-propoxybenzoate). Researchers use the ortho-isomer (Methyl 2-propoxybenzoate) to study the "Ortho Effect"—how steric hindrance at the 2-position affects voltage-gated sodium channel binding compared to para-substituted analogs.
Fragrance & Materials
Similar to its methyl o-anisate analog, this compound possesses a heavy, floral-fruity odor profile. It is used in research for developing substantive fragrance ingredients that resist rapid evaporation due to the heavier propyl chain.
Handling & Safety Information
GHS Classification:
H227: Combustible liquid.
H302: Harmful if swallowed.
H315/H319: Causes skin and serious eye irritation.
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the ether linkage over prolonged periods.
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.
References
PubChem. (n.d.).[3] Methyl 2-propoxybenzoate (CID 11084741).[3] National Center for Biotechnology Information. Retrieved from [Link]
U.S. EPA. (n.d.). CompTox Chemicals Dashboard: Methyl 2-propoxybenzoate. Environmental Protection Agency.[4] Retrieved from [Link]
Klar, P., et al. (2000). Study of Synthesis of 2-(2-Alkoxyphenyl)-1H-imidazoles. Molecules, 5, 1390-1398. (Contextual citation for imidazoline synthesis from alkoxybenzoates). Retrieved from [Link]
Thermodynamic stability of ortho-propoxybenzoate esters
An In-depth Technical Guide to the Thermodynamic Stability of ortho-Propoxybenzoate Esters Abstract The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of mode...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Thermodynamic Stability of ortho-Propoxybenzoate Esters
Abstract
The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, directly impacting shelf-life, formulation strategies, and bioavailability. ortho-Propoxybenzoate esters represent a significant structural motif in medicinal chemistry, valued for their specific physicochemical properties. This technical guide provides a comprehensive exploration of the factors governing the thermodynamic stability of these esters. We will dissect the intricate interplay of steric and electronic effects, delve into the critical role of conformational analysis, and present field-proven experimental and computational protocols for robust stability assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the stability of this important class of molecules.
Introduction: The Significance of Stability in Drug Design
In the landscape of pharmaceutical development, the intrinsic stability of a molecule is not merely a desirable attribute; it is a critical determinant of a drug candidate's success. Thermodynamic stability, a measure of a system's energy state relative to its constituent parts, dictates a molecule's propensity to degrade under various conditions. For ester-containing compounds like ortho-propoxybenzoate derivatives, which are susceptible to hydrolysis, understanding and quantifying this stability is paramount.[1] These esters are not only found in final drug products but are also crucial intermediates in complex syntheses.[2] Their stability profile influences everything from process chemistry and purification to storage conditions and the ultimate safety and efficacy of the final dosage form. This guide focuses specifically on the ortho-propoxy substitution pattern, a classic example of how subtle structural changes can induce profound effects on molecular properties.
Theoretical Foundations of ortho-Propoxybenzoate Ester Stability
The stability of an ortho-substituted benzoate ester is not governed by a single factor but rather by a delicate balance of competing steric and electronic influences, a phenomenon broadly known as the "ortho effect".[3][4]
The ortho Effect: Steric Hindrance and Conformational Restriction
The defining feature of an ortho-propoxybenzoate ester is the spatial proximity of the propoxy group to the ester functionality. This proximity induces significant steric hindrance, compelling the ester group to twist out of the plane of the benzene ring.[4][5] This loss of planarity has a profound thermodynamic consequence: it inhibits resonance between the carbonyl group's π-system and the aromatic ring.[3] While resonance is typically a stabilizing force, its disruption in this context paradoxically enhances the stability of the ester linkage itself by altering the electron density at the carbonyl carbon.[6]
The logical relationship governing the ortho effect can be visualized as follows:
Caption: The causal pathway of the ortho effect on ester stability.
Conformational Analysis and Intramolecular Interactions
Beyond simple steric bulk, the flexible propoxy chain can adopt specific conformations that either stabilize or destabilize the molecule. The potential for intramolecular hydrogen bonding between one of the propoxy group's hydrogen atoms and the carbonyl oxygen of the ester can lock the molecule into a more stable, lower-energy conformation.[7] This type of interaction, forming a pseudo-six-membered ring, reduces the molecule's overall potential energy and can act as a shield against nucleophilic attack (e.g., by water), thereby slowing hydrolytic degradation.[8]
Caption: Conformational stabilization via intramolecular interactions.
Experimental Assessment of Thermodynamic Stability
Theoretical principles must be validated by empirical data. Thermal analysis techniques are indispensable tools for quantifying the thermodynamic stability of solid-state materials like ortho-propoxybenzoate esters.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful technique for determining melting points, phase transitions, and degradation onsets.
Experimental Protocol: DSC Analysis
Sample Preparation: Accurately weigh 2-5 mg of the high-purity ortho-propoxybenzoate ester into a standard aluminum DSC pan.
Causality: A small sample mass minimizes thermal gradients within the sample, ensuring accurate temperature measurements.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.
Sealing: Hermetically seal the pan to contain any potential volatiles released during heating.
Experimental Conditions:
Place the sealed sample pan and an empty reference pan into the DSC cell.
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
Causality: An inert atmosphere prevents thermo-oxidative degradation, isolating the intrinsic thermodynamic stability.[9]
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, to a temperature beyond any expected thermal events (e.g., 300 °C).[10]
Causality: A controlled heating rate allows for the clear separation and resolution of thermal events.
Data Analysis: Analyze the resulting thermogram to identify the onset and peak of the melting endotherm and the onset of any decomposition exotherm. The melting point is a key indicator of crystal lattice stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine degradation temperatures and quantify mass loss associated with decomposition.
Experimental Protocol: TGA Analysis
Sample Preparation: Place 5-10 mg of the ortho-propoxybenzoate ester into a ceramic or platinum TGA pan.
Instrument Setup: Tare the balance within the TGA instrument.
Experimental Conditions:
Place the sample pan onto the TGA balance.
Purge the furnace with an inert gas (e.g., nitrogen) at 50-100 mL/min.
Causality: As with DSC, an inert atmosphere is crucial for studying thermal, rather than oxidative, stability.[9]
Equilibrate at a low starting temperature (e.g., 30 °C).
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C) to ensure complete decomposition.[10]
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs. This is a direct measure of the compound's thermal stability.
Data Presentation
While specific data for novel ortho-propoxybenzoate esters must be generated empirically, a comparative analysis with other aromatic esters provides valuable context.
This table structure allows for the direct comparison of key thermodynamic parameters against known benchmarks.
Computational Workflow for Stability Prediction
Computational chemistry offers a powerful, resource-efficient means to predict and understand thermodynamic stability before a molecule is even synthesized.[13] Density Functional Theory (DFT) is a particularly robust method for these calculations.[14]
Protocol: DFT-Based Stability Assessment
Structure Generation: Build the 3D structure of the ortho-propoxybenzoate ester using molecular modeling software. Generate multiple initial conformations by rotating the key dihedral angles (propoxy side chain and ester group).
Causality: Exploring the conformational space is critical to locate the global energy minimum, which represents the most stable structure.[15][16]
Geometry Optimization: Perform a full geometry optimization for each starting conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.
Frequency Calculation: For each optimized structure, perform a vibrational frequency calculation at the same level of theory.
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable state) and not a transition state.
Thermodynamic Property Calculation: The frequency calculation output provides key thermodynamic properties, including the Gibbs free energy (G), enthalpy (H), and entropy (S).[17][18]
Analysis: Compare the Gibbs free energies of all stable conformers. The conformer with the lowest Gibbs free energy is the most thermodynamically stable. This value can be used to compare the relative stability of different isomers or related molecules.
The workflow for this computational analysis is summarized below.
Caption: Computational workflow for determining thermodynamic stability.
Conclusion
The thermodynamic stability of ortho-propoxybenzoate esters is a complex property governed by the interplay of steric hindrance, conformational preferences, and intramolecular interactions. The "ortho effect" plays a dominant role by forcing the ester group out of the aromatic plane, which alters its electronic properties and can enhance stability against hydrolysis.[3][4] A thorough understanding of these principles, combined with rigorous experimental validation through techniques like DSC and TGA, is essential for the successful development of drug candidates containing this motif. Furthermore, leveraging computational chemistry provides invaluable predictive power, enabling a more rational design process and de-risking development by identifying potential stability liabilities early. By integrating these theoretical, experimental, and computational approaches, researchers can confidently characterize and optimize the stability of these vital pharmaceutical building blocks.
References
Wikipedia. Ortho effect.
Pihlaja, K., et al. (n.d.). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water.
Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids.
Chapman, N. B., & Shorter, J. (n.d.). The separation of polar and steric effects in the reaction of ortho-substituted benzoate ions with ethyl bromoacetate. Journal of the Chemical Society, Perkin Transactions 2.
da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
ResearchGate. (n.d.).
Singh, S., et al. (2023).
Ladero, M., et al. (2022). Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. Industrial & Engineering Chemistry Research.
Blomberg, R., et al. (2012). Computational Design of Catalytic Dyads and Oxyanion Holes for Ester Hydrolysis. Journal of the American Chemical Society.
Cabaleiro, D., et al. (2025).
Al-Masri, M. A., et al. (2021).
Gámez, F., et al. (2018).
Feng, A., et al. (2025). Computational Chemistry Study of Acid-Catalyzed Esterification Reactions between Carboxylic Acids and Alcohols. University Chemistry.
Farnell, L., et al. (n.d.). Conformational analysis of alkoxyalcohols A combined IR and molecular mechanics study. Journal of the Chemical Society, Faraday Transactions.
Goethals, F., et al. (n.d.). Assembly and Reuse of Aromatic ThermoSetting coPolyester. SPE Automotive Division.
Walter, T. (n.d.).
Chem-Impex. (n.d.). 2-Propoxybenzoic Acid.
Quora. (2018). Which one is more stable, ortho hydroxybenzoic acid or para-hydroxybenzoic acid?
University of Calgary. (n.d.).
Federal University of Alfenas. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
Laboratory synthesis protocols for Methyl 2-propoxybenzoate
Application Note: Optimized Synthesis of Methyl 2-propoxybenzoate via Williamson Etherification Introduction & Chemical Profile Methyl 2-propoxybenzoate (CAS: 18167-33-4) is an ortho-substituted benzoate ester utilized p...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Synthesis of Methyl 2-propoxybenzoate via Williamson Etherification
Introduction & Chemical Profile
Methyl 2-propoxybenzoate (CAS: 18167-33-4) is an ortho-substituted benzoate ester utilized primarily as a fragrance ingredient (green, balsamic notes) and a pharmaceutical intermediate. Structurally, it consists of a methyl salicylate core where the phenolic hydroxyl group has been alkylated with a propyl chain.
This application note details a robust laboratory-scale synthesis protocol. Unlike Fischer esterification, which targets the carboxyl group, this protocol utilizes the Williamson Ether Synthesis to selectively alkylate the phenolic oxygen. This route is preferred for its high chemo-selectivity, preventing transesterification of the methyl ester moiety.
Property
Data
IUPAC Name
Methyl 2-propoxybenzoate
Molecular Formula
C₁₁H₁₄O₃
Molecular Weight
194.23 g/mol
Boiling Point
~255–260 °C (atm); ~115–120 °C (4 mmHg)
Density (Est.)
1.09 – 1.12 g/mL
Solubility
Soluble in EtOH, Et₂O, DCM; Insoluble in water.
Strategic Considerations & Mechanism
Chemo-Selectivity
The starting material, Methyl Salicylate, contains two oxygen-rich functional groups: a phenolic hydroxyl and a methyl ester.
Challenge: Strong bases (e.g., NaOH, NaOEt) in alcoholic solvents can cause hydrolysis (saponification) or transesterification of the methyl ester.
Solution: Use Potassium Carbonate (K₂CO₃) in an aprotic solvent (Acetone or DMF ). K₂CO₃ is basic enough to deprotonate the phenol (pKa ~10) but generally too weak to hydrolyze the ester under anhydrous conditions.
Reaction Mechanism (SN2)
The reaction proceeds via a bimolecular nucleophilic substitution (
).
Activation: The base deprotonates the phenolic -OH, breaking the intramolecular hydrogen bond between the phenol and the carbonyl oxygen.
Substitution: The resulting phenoxide ion attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion.
Figure 1: Mechanistic pathway for the O-alkylation of methyl salicylate.
Experimental Protocol
Materials & Reagents
Methyl Salicylate: 15.2 g (100 mmol)
1-Bromopropane: 18.5 g (150 mmol, 1.5 eq)
Potassium Carbonate (K₂CO₃): 27.6 g (200 mmol, 2.0 eq) – Must be anhydrous/granular.
Potassium Iodide (KI): 0.8 g (5 mmol, 0.05 eq) – Finkelstein catalyst to accelerate reaction.
Acetone: 150 mL (Reagent grade, dried over molecular sieves).
Step-by-Step Methodology
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Place the system under a nitrogen atmosphere (optional but recommended to prevent oxidation).
Charging: Add Methyl Salicylate (15.2 g) and Acetone (150 mL) to the flask. Stir to dissolve.
Base Addition: Add anhydrous K₂CO₃ (27.6 g) and catalytic KI (0.8 g). The mixture will be a heterogeneous suspension.
Alkylation: Add 1-Bromopropane (18.5 g) via syringe or dropping funnel.
Reflux: Heat the mixture to a gentle reflux (~56–60 °C) for 12 to 18 hours .
Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2). The starting material (Methyl Salicylate) will appear lower (more polar) due to the free -OH group. The product will move higher (less polar).
Workup:
Cool the reaction mixture to room temperature.
Filter off the solid inorganic salts (KBr, excess K₂CO₃) using a sintered glass funnel. Wash the filter cake with cold acetone (2 x 20 mL).
Concentrate the filtrate under reduced pressure (Rotovap) to remove acetone and excess 1-bromopropane.
Extraction & Washing (Critical Step):
Dissolve the oily residue in Diethyl Ether or Dichloromethane (100 mL).
Wash 1: 10% NaOH (2 x 50 mL). Note: This removes unreacted Methyl Salicylate by converting it into the water-soluble sodium salicylate salt. The product (an ether-ester) remains in the organic layer.
Wash 2: Brine (saturated NaCl, 50 mL).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Isolation: Filter the drying agent and evaporate the solvent to yield the crude oil.
Purification: Purify via Vacuum Distillation .
Target Fraction: ~115–120 °C at 4 mmHg.
Figure 2: Operational workflow for the synthesis and purification of Methyl 2-propoxybenzoate.
Validation & Quality Control
1H-NMR Analysis (CDCl₃, 400 MHz)
The successful formation of the ether bond is confirmed by the appearance of the propoxy group signals and the disappearance of the phenolic proton.
Shift (δ ppm)
Multiplicity
Integration
Assignment
7.75
dd
1H
Ar-H (Ortho to COOMe)
7.45
td
1H
Ar-H
6.90 – 7.00
m
2H
Ar-H (Ortho/Para to OR)
3.98
t
2H
-O-CH₂- (Propoxy ether linkage)
3.88
s
3H
-COOCH₃ (Methyl Ester)
1.85
sextet
2H
-CH₂-CH₂ -CH₃
1.05
t
3H
-CH₂-CH₃
Infrared (IR) Spectroscopy
Diagnostic Absence: The broad O-H stretch (3200–3400 cm⁻¹) characteristic of Methyl Salicylate must be absent .
Diagnostic Presence:
C=O Ester Stretch: ~1725 cm⁻¹ (Sharp, strong).
C-O Ether Stretch: ~1240–1260 cm⁻¹.
Safety & Handling
1-Bromopropane: Volatile and potentially neurotoxic. Handle in a fume hood.
Methyl Salicylate: Toxic if ingested in large quantities (salicylism).
Waste Disposal: Aqueous washes containing sodium salicylate should be neutralized before disposal. Halogenated waste (DCM) must be segregated.
References
Williamson Ether Synthesis Mechanism & Scope
Master Organic Chemistry. "The Williamson Ether Synthesis."
Using Methyl 2-propoxybenzoate as an intermediate in organic synthesis
Executive Summary Methyl 2-propoxybenzoate (CAS: 25415-77-4) serves as a critical intermediate in the synthesis of alkoxy-substituted benzamides and heterocyclic pharmacophores .[1] It is structurally homologous to the e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-propoxybenzoate (CAS: 25415-77-4) serves as a critical intermediate in the synthesis of alkoxy-substituted benzamides and heterocyclic pharmacophores .[1] It is structurally homologous to the ethyl-substituted precursors used in the manufacturing of PDE5 inhibitors (e.g., Sildenafil, Vardenafil).
In drug discovery, this compound is primarily utilized for Structure-Activity Relationship (SAR) studies to modulate the lipophilicity (
) and steric bulk of the "tail" region of the pharmacophore. By substituting the standard ethoxy group with a propoxy moiety, researchers can probe the hydrophobic tolerance of target receptor binding pockets (e.g., PDE5, kinase domains).
This guide details the synthesis, purification, and functionalization of Methyl 2-propoxybenzoate, focusing on its conversion into 5-substituted bioactive scaffolds.
Chemical Profile & Properties[2][3][4][5][6]
Property
Specification
IUPAC Name
Methyl 2-propoxybenzoate
Molecular Formula
Molecular Weight
194.23 g/mol
Boiling Point
133°C (at 6 mmHg)
LogP (Predicted)
~2.9 (vs. 2.5 for ethoxy analog)
Key Reactivity
Electrophilic Aromatic Substitution () at C5; Ester Hydrolysis
Module 1: Synthesis via O-Alkylation
Objective: High-yield synthesis of Methyl 2-propoxybenzoate from Methyl Salicylate using Phase Transfer Catalysis (PTC) or Classical Williamson Ether Synthesis.[1]
Mechanism & Rationale
Methyl salicylate contains an intramolecular hydrogen bond (phenol -OH to ester -C=O) that lowers the acidity of the phenol. To overcome this and prevent ester hydrolysis, anhydrous conditions with a mild base (
Objective: Synthesis of Methyl 5-nitro-2-propoxybenzoate .
Significance: This is the divergent step for creating Sildenafil-like analogs. The 2-propoxy group directs ortho/para, while the ester directs meta. Position 5 is the only site where these directing effects reinforce each other (Para to Propoxy, Meta to Ester), ensuring high regioselectivity.
Addition: Add the acid mixture dropwise to the substrate, maintaining internal temperature < 10°C .
Critical: Exceeding 10°C promotes dinitration and hydrolysis of the ester.
Quenching: Pour the reaction mixture onto 200 g of crushed ice. Stir vigorously.
Isolation: The product will precipitate as a pale yellow solid. Filter and wash with cold water.
Recrystallization: Recrystallize from Ethanol to yield Methyl 5-nitro-2-propoxybenzoate.
Module 3: Pathway Visualization
The following diagram illustrates the synthesis flow and the logic of regioselectivity during the functionalization phase.
Figure 1: Synthetic workflow for the conversion of Methyl Salicylate to functionalized Propoxybenzoate scaffolds.
Application Data: Lipophilicity Tuning
In PDE5 inhibitor development, the alkoxy chain length correlates with potency and solubility. The propoxy analog serves as a "bridge" between the standard Ethoxy (Sildenafil) and longer chains.
Analog Chain
LogP (Est)
Steric Volume ()
Predicted Binding Affinity
Methoxy (-OMe)
1.9
Low
Lower (Loss of hydrophobic contact)
Ethoxy (-OEt)
2.5
Medium
Optimal (Standard for Sildenafil)
Propoxy (-OPr)
2.9
High
Probe for pocket depth/tolerance
Butoxy (-OBu)
3.4
Very High
Often decreases solubility significantly
Interpretation: Researchers use the propoxy intermediate to synthesize analogs that test if the hydrophobic pocket of the target enzyme can accommodate a larger group than ethyl, potentially increasing binding affinity via hydrophobic interactions, provided the steric penalty is not too high.
Safety & Handling (MSDS Summary)
Hazards: Methyl 2-propoxybenzoate is an irritant (Skin/Eye).
Nitration Risks: The nitration step involves strong oxidizers.[4] Acetic Anhydride + Nitric Acid can form acetyl nitrate, which is explosive if overheated. Strict temperature control (<10°C) is mandatory.
Waste: Halogenated waste (propyl bromide residues) must be segregated.
References
Williamson Ether Synthesis of Salicylates
Mechanism & PTC: "Alkylation of Salicylic Acids."[5][6][7] White Rose eTheses Online. Available at: [Link]
Nitration Regioselectivity
Pharmaceutical Relevance (PDE5 Inhibitors)
Scaffold Analysis: "Sildenafil Analogs and their Structure-Activity Relationships."[1] PubChem Compound Summary. Available at: [Link][1]
Green Chemistry Approaches
Solvent-Free Synthesis: "Environmentally Friendly Green O-Alkylation Reaction."[1] Preprints.org. Available at: [Link][1]
Application Note: Strategic Purification of Methyl 2-Propoxybenzoate
Introduction & Scope Methyl 2-propoxybenzoate (CAS: 18167-33-4), often synthesized via the Williamson ether synthesis of methyl salicylate, presents a unique purification challenge. While the target molecule is a stable...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
Methyl 2-propoxybenzoate (CAS: 18167-33-4), often synthesized via the Williamson ether synthesis of methyl salicylate, presents a unique purification challenge. While the target molecule is a stable lipophilic ester, the crude matrix typically contains unreacted methyl salicylate—a phenolic impurity capable of intramolecular hydrogen bonding. This bonding reduces the phenol's acidity and increases its lipophilicity, making standard acid/base extractions less efficient than expected.
This guide provides a multi-stage purification protocol designed to isolate high-purity (>99%) Methyl 2-propoxybenzoate. It moves beyond standard textbook workups, addressing the specific physicochemical behavior of ortho-substituted benzoates.
To design an effective purification, we must first understand the "enemy"—the impurities in the crude mixture.
Impurity
Origin
Physicochemical Characteristic
Removal Strategy
Methyl Salicylate
Unreacted Starting Material
Phenolic (), forms intramolecular H-bonds.
Chemical Wash: Requires strong, cold base (NaOH) to break H-bond and ionize.
1-Bromopropane
Alkylating Agent
Highly Volatile (bp 71 °C).
Evaporation: Removed via rotary evaporation or fore-run in distillation.
Inorganic Salts
Reaction Byproduct (, )
Water soluble.
Aqueous Extraction: Removed in initial phase separation.
2-Propoxybenzoic Acid
Hydrolysis Side-Product
Carboxylic Acid ().
Weak Base Wash: Easily removed with .
Workflow Visualization
The following diagram illustrates the critical decision pathways for purification based on the crude purity.
Figure 1: Decision matrix for the isolation of Methyl 2-propoxybenzoate. The "Cold Base Wash" is the critical control point for phenolic impurities.
Phase 1: Chemical Scavenging (The Wash)
The most persistent impurity is Methyl Salicylate. Because the phenolic hydroxyl group forms a hydrogen bond with the adjacent carbonyl oxygen, it is less accessible to mild bases like bicarbonate.
Protocol: The "Cold-Flash" Base Wash
Objective: Selectively ionize the phenol (Methyl Salicylate) into the aqueous layer without hydrolyzing the product ester.
Solvent System: Dissolve the crude oil in Diethyl Ether (
) .
Why? Ether separates sharply from water and does not dissolve water as readily as Ethyl Acetate, protecting the ester from hydrolysis.
Temperature Control: Cool the organic phase to 0–5 °C (Ice bath).
Why? Saponification (hydrolysis) rates drop significantly at low temperatures.
The Wash:
Wash 2x with cold 5% NaOH (aq). Perform these washes quickly (contact time < 2 mins).
Mechanism:[2][3][4] The NaOH is strong enough to deprotonate the H-bonded phenol (
), forcing it into the aqueous layer.
Neutralization: Immediately wash the organic layer with Brine (Sat. NaCl) followed by Water until neutral pH.
Drying: Dry over Anhydrous
, filter, and concentrate.
Phase 2: Vacuum Distillation (Bulk Separation)
For scales >5g, vacuum distillation is the most efficient method. Methyl 2-propoxybenzoate is thermally stable but has a high boiling point.
Vacuum Requirement: You cannot distill this at atmospheric pressure without decomposition.
Distillation Protocol
Apparatus: Short-path distillation head with a vigorous stir bar.
Vacuum: High vacuum required (< 5 mmHg).
Fractions:
Fore-run (Up to 80 °C @ 1 mmHg): Residual solvent, propyl bromide, and trace methyl salicylate.
Main Fraction (~115–125 °C @ 1 mmHg): Pure Methyl 2-propoxybenzoate.
Residue: Polymers and inorganic traces.
Note: If Methyl Salicylate remains, it will distill before the product.[6] A distinct "wintergreen" smell in the fore-run indicates its removal.
Phase 3: Flash Chromatography (The Polish)
If the "Cold-Flash" wash and distillation yield <98% purity, or for small-scale batches, use silica gel chromatography.
Chromatographic Parameters
Stationary Phase: Silica Gel 60 (230–400 mesh).
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
TLC Visualization: UV (254 nm). The benzoate chromophore is highly UV active.
Gradient Table
Column Volume (CV)
Hexane %
Ethyl Acetate %
Elution Target
1–3
100%
0%
Non-polar impurities (Alkyl halides)
4–8
95%
5%
Methyl 2-propoxybenzoate (Product)
9–12
80%
20%
Methyl Salicylate / Polar byproducts
Rf Value Note: In 9:1 Hexane:EtOAc, the product typically shows an Rf of ~0.4–0.5, while Methyl Salicylate trails slightly lower due to the free phenol, and dialkylated byproducts (rare) move faster.
Analytical Validation
Trust but verify. Confirm identity and purity using the following markers.
GC-MS (Gas Chromatography - Mass Spectrometry)[3]
Method: Split injection, non-polar column (DB-5 or equivalent).
Diagnostic Ions:
M+ (Molecular Ion): 194 m/z
Base Peak: 121 m/z (Loss of the propoxy ester chain, forming the stable benzoyl cation).
Absence Check: Look for 152 m/z (Methyl Salicylate) to confirm removal.
H-NMR (Proton NMR)
Solvent:
Key Signals:
3.89 (s, 3H): Methyl ester ().
3.9–4.0 (t, 2H): of the propoxy group.
1.8 (m, 2H): Central methylene of propyl chain.
1.0 (t, 3H): Terminal methyl of propyl chain.
Purity Check: Absence of singlet at
10.5–11.0 (Phenolic OH of methyl salicylate).
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
PubChem. Methyl 2-propoxybenzoate Compound Summary. National Library of Medicine. [Link]
Application Notes and Protocols for the Formulation of Fragrances Using Methyl 2-propoxybenzoate as a Fixative
Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Methyl 2-propoxybenzoate as a fixative in fragrance formulations. This document...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Methyl 2-propoxybenzoate as a fixative in fragrance formulations. This document details the scientific principles of fragrance fixation, offers step-by-step protocols for material characterization, formulation development, and performance evaluation, and discusses critical safety and regulatory considerations. The aim is to equip formulators with the technical knowledge and practical methodologies to effectively utilize Methyl 2-propoxybenzoate to enhance fragrance longevity and stability.
Part 1: Introduction to Fragrance Fixation and Methyl 2-propoxybenzoate
1.1. The Challenge of Fragrance Volatility
A well-composed fragrance is a complex blend of aroma compounds with varying volatilities. These are often categorized into a three-tiered pyramid:
Top Notes: The most volatile compounds, perceived immediately upon application. They are typically light and fresh (e.g., citrus, herbal notes) but dissipate quickly.
Middle (or Heart) Notes: These emerge as the top notes fade and form the main character of the fragrance. They are of intermediate volatility and can include floral, green, or spicy scents.
Base Notes: The least volatile compounds, which provide depth and solidity to the fragrance.[1] They are the last to be perceived and can linger for hours.[2][3]
The primary challenge in perfumery is to control the evaporation rate of these components to ensure a harmonious and long-lasting scent experience.
1.2. The Role of a Fixative
A fragrance fixative is a substance added to a perfume to slow the evaporation of more volatile aroma compounds, thereby extending the scent's longevity.[1][4] Fixatives work by reducing the vapor pressure of the more volatile ingredients, effectively "anchoring" them and ensuring a more balanced and gradual release of the fragrance over time.[1][5] Key functions of a fixative include:
Extending Scent Duration: Slowing the release of volatile compounds to make the fragrance last longer.[6]
Improving Stability: Helping to prevent the degradation of the scent profile due to factors like oxidation.[6]
Enhancing Scent Blending: Balancing the different volatile components for a more cohesive fragrance.[6]
1.3. Introducing Methyl 2-propoxybenzoate
Methyl 2-propoxybenzoate is an aromatic ester that shows promise as a synthetic fixative. Its chemical and physical properties make it a suitable candidate for extending the life of a fragrance.
Odor Profile: Possesses a faint, sweet, and slightly fruity odor that is generally non-intrusive to the overall fragrance profile.
Advantages as a Fixative:
Low Volatility: Its higher molecular weight and boiling point compared to many top and middle note fragrance components allow it to act as an effective anchor.
Good Solubility: It is miscible with common organic solvents used in perfumery, such as ethanol.[8]
Broad Compatibility: Its chemical structure suggests good compatibility with a wide range of fragrance materials.
Ethical and Consistent: As a synthetic compound, it offers a consistent quality and avoids the ethical concerns associated with some traditional animal-derived fixatives.[4]
Part 2: Pre-formulation and Material Characterization
2.1. Materials and Equipment
Chemicals: Methyl 2-propoxybenzoate (≥98% purity), Ethanol (perfumer's grade, 200 proof), a selection of fragrance raw materials (e.g., essential oils, aroma chemicals representing top, middle, and base notes), Isopropyl Myristate.
Equipment: Analytical balance (4-decimal place), magnetic stirrer and stir bars, pH meter, Gas Chromatograph-Mass Spectrometer (GC-MS), sample vials for GC-MS.
2.2. Quality Control of Methyl 2-propoxybenzoate
Prior to formulation, it is crucial to verify the purity and olfactory profile of the incoming Methyl 2-propoxybenzoate.
Protocol 2.2.1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique for separating and identifying individual components in a volatile sample, making it ideal for fragrance analysis.[9][10][11]
Objective: To confirm the identity and determine the purity of Methyl 2-propoxybenzoate.
Procedure:
Sample Preparation: Prepare a 1% solution of Methyl 2-propoxybenzoate in ethanol.
GC-MS Instrument Conditions (Example):
Injector: Split mode (e.g., 50:1), 250°C.
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Data Analysis:
Identify the peak corresponding to Methyl 2-propoxybenzoate by comparing its mass spectrum to a reference library (e.g., NIST).
Calculate the purity by determining the peak area percentage of the Methyl 2-propoxybenzoate peak relative to the total peak area.
Protocol 2.2.2: Sensory Evaluation of Raw Material
Objective: To ensure the Methyl 2-propoxybenzoate is free from any off-odors that could negatively impact the final fragrance.
Procedure:
Dip a clean, odorless blotter strip into the neat Methyl 2-propoxybenzoate.
Allow the solvent to evaporate for a few seconds.
Evaluate the odor at different time intervals: immediately, after 5 minutes, and after 30 minutes.
The odor should be faint, sweet, and consistent with its known profile. Note any harsh, burnt, or otherwise undesirable notes.
2.3. Solubility and Compatibility Studies
Protocol 2.3.1: Determining Solubility in Common Fragrance Solvents
Objective: To determine the solubility of Methyl 2-propoxybenzoate in solvents commonly used in fragrance formulations.
Procedure:
Add a known volume of a selected solvent (e.g., 10 mL of ethanol) to a beaker with a magnetic stir bar.
Incrementally add a known weight of Methyl 2-propoxybenzoate while stirring.
Continue adding the fixative until it no longer dissolves and a saturated solution is formed.
Record the total weight of Methyl 2-propoxybenzoate dissolved to calculate the solubility ( g/100 mL).
Repeat this procedure for other relevant solvents (e.g., Isopropyl Myristate, Dipropylene Glycol).
Table 1: Solubility of Methyl 2-propoxybenzoate in Various Solvents
Solvent
Temperature (°C)
Solubility ( g/100 mL)
Ethanol (200 proof)
25
>50 (Miscible)
Isopropyl Myristate
25
To be determined
Dipropylene Glycol
25
To be determined
Protocol 2.3.2: Compatibility with Common Fragrance Accords
Objective: To assess the preliminary compatibility of Methyl 2-propoxybenzoate with different fragrance families.
Procedure:
Prepare simple accords (mixtures of a few fragrance materials) representing different families (e.g., a citrus accord with bergamot, lemon, and orange oils; a floral accord with rose, jasmine, and lily of the valley).
In separate vials, prepare 10% solutions of these accords in ethanol.
To each vial, add Methyl 2-propoxybenzoate at a concentration of 5% of the total accord weight.
Observe the mixtures for any signs of incompatibility, such as precipitation, cloudiness, or color change, over a period of 24 hours.
Conduct a sensory evaluation of the accords with and without the fixative to note any immediate impact on the odor profile.
Part 3: Formulation Development and Optimization
3.1. Creating a Model Fragrance Concentrate
To systematically evaluate the performance of Methyl 2-propoxybenzoate, a model fragrance concentrate should be developed.
Protocol 3.1.1: Preparation of a Simple Eau de Toilette (EDT) Base
An Eau de Toilette typically contains 5-15% aromatic compounds.[3]
Objective: To create a standardized fragrance base for testing the fixative.
Procedure:
Create a fragrance concentrate with a balanced composition of top, middle, and base notes. For example:
Prepare a 10% solution of this fragrance concentrate in perfumer's grade ethanol to create the EDT base.
3.2. Incorporation of Methyl 2-propoxybenzoate
Protocol 3.2.1: Evaluating Different Concentrations of the Fixative
Objective: To determine the optimal concentration of Methyl 2-propoxybenzoate for enhancing fragrance longevity without negatively impacting the scent profile.
Procedure:
Prepare several samples of the EDT base.
To each sample, add Methyl 2-propoxybenzoate at different concentrations, as outlined in Table 2. The fixative concentration is typically a percentage of the fragrance concentrate.
Include a control sample with no added fixative.
Allow the samples to macerate (age) for at least 48 hours before evaluation to allow the mixture to stabilize.
Table 2: Experimental Design for Fixative Concentration Study
Sample ID
EDT Base (g)
Fragrance Concentrate (g)
Methyl 2-propoxybenzoate (g)
Fixative % of Concentrate
Control
90
10
0
0%
EXP-1
90
10
0.2
2%
EXP-2
90
10
0.5
5%
EXP-3
90
10
1.0
10%
3.3. Workflow Diagram
Caption: Fragrance Formulation and Evaluation Workflow.
Part 4: Performance Evaluation and Sensory Analysis
4.1. Headspace Analysis
Protocol 4.1.1: Quantifying the Reduction in Volatility of Top Notes
Objective: To analytically measure the effect of Methyl 2-propoxybenzoate on the evaporation rate of volatile fragrance components.
Procedure:
Apply a standardized amount (e.g., 100 µL) of each test sample (Control, EXP-1, EXP-2, EXP-3) to a filter paper and place it inside a sealed headspace vial.
At specified time intervals (e.g., 0, 1, 2, 4, and 6 hours), analyze the headspace of the vial using Solid-Phase Microextraction (SPME) coupled with GC-MS.
SPME-GC-MS Conditions:
SPME Fiber: e.g., PDMS/DVB.
Extraction Time: 15 minutes at room temperature.
Desorption: In the GC inlet for 2 minutes at 250°C.
GC-MS Conditions: As described in Protocol 2.2.1.
Data Analysis:
Identify and quantify the peak areas of key volatile top notes (e.g., limonene from the lemon oil, linalool from the lavender oil).
Plot the peak area of each volatile component against time for each sample to generate an evaporation profile.
Table 3: Evaporation Profile of Key Volatiles with and without Fixative (Hypothetical Data)
Time (hours)
Peak Area of Limonene (Control)
Peak Area of Limonene (EXP-2, 5% Fixative)
0
1,000,000
1,000,000
1
500,000
750,000
2
200,000
500,000
4
50,000
250,000
6
<10,000
100,000
4.2. Sensory Panel Evaluation
Sensory analysis is crucial for understanding how the fixative affects the perceived fragrance.[12][13]
Protocol 4.2.1: Triangle Test for Odor Profile Integrity
Objective: To determine if the addition of Methyl 2-propoxybenzoate causes a perceptible change in the fragrance's character.
Procedure:
Present a panel of trained assessors with three samples: two are identical (e.g., two control samples) and one is different (e.g., one EXP-2 sample).
Ask the panelists to identify the "odd" sample.
A statistically significant number of correct identifications indicates that the fixative does alter the perceived scent.
Protocol 4.2.2: Longevity Assessment on Skin
Objective: To evaluate the perceived longevity of the fragrance on skin.[14][15]
Procedure:
Apply a standardized amount of the control and each experimental formulation to the forearms of a panel of volunteers.
At set time intervals (e.g., 0, 1, 3, 6, and 8 hours), the panelists rate the intensity of the fragrance on a labeled magnitude scale (e.g., from 0 = no scent to 10 = very strong).[3][13]
The results will indicate how the fixative affects the perceived strength of the fragrance over time.
4.3. Data Interpretation and Visualization
Caption: Mechanism of Action of Methyl 2-propoxybenzoate.
Part 5: Safety and Regulatory Considerations
5.1. Skin Sensitization Potential
While specific data on Methyl 2-propoxybenzoate may be limited, benzoate esters as a class are monitored for their potential to cause skin sensitization.[16] It is essential to conduct a Quantitative Risk Assessment (QRA) to ensure that the concentration of the fixative in the final product does not pose a risk of inducing skin allergies.[17][18]
5.2. Regulatory Status
All fragrance ingredients must comply with the standards set by the International Fragrance Association (IFRA).[19][20] These standards may prohibit, restrict, or specify the purity of certain materials.[21][22] Before commercialization, it is imperative to verify the current IFRA status of Methyl 2-propoxybenzoate and ensure that its use level is within the permissible limits for the intended product category (e.g., fine fragrance, body lotion, etc.).[23]
5.3. Handling and Storage
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Work in a well-ventilated area.
Storage: Store in a cool, dry, dark place in a tightly sealed container to prevent degradation.
Part 6: Conclusion and Future Directions
Methyl 2-propoxybenzoate presents a viable option as a synthetic fixative for modern perfumery. Its low intrinsic odor, good solubility, and ability to reduce the volatility of fragrance compounds make it a valuable tool for formulators seeking to enhance scent longevity. The protocols outlined in this document provide a systematic approach to incorporating and evaluating this material.
Future research could explore the performance of Methyl 2-propoxybenzoate in a wider range of fragrance accords and product bases, such as creams, lotions, and candles. Further studies on its interaction with other fixatives and its potential to contribute to the overall olfactory profile would also be beneficial.
Part 7: References
The Science of Scent: How Fragrance Fixatives Work. (2025, March 25). Retrieved from
GC-MS: A Key Tool for Flavor and Fragrance Analysis. (2024, November 21). Retrieved from
Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. LCGC International. Retrieved from
GC-MS Perfume Analysis – Unlock Fragrance Formulas. (2025, June 4). Aromaverse Pro. Retrieved from
GC-MS component analysis for essential oils and fragrances. Scent.vn. Retrieved from
Fixative (perfumery). Retrieved from
The Science of Perfume Fixatives. (2025, April 6). olfactive aesthetics author's niche perfumery. Retrieved from
What Is Fragrance Testing? (2025, June 23). Wirral Sensory Services. Retrieved from
Pioneering Perfumery in the Age of IFRA Compliance. (2025, January 8). Alpha Aromatics. Retrieved from
Analysis of Fragrance Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. (2021, June 29). Retrieved from
Fixative (perfumery). Wikipedia. Retrieved from
Sensory and molecular evaluation of fragrances. Olfasense. Retrieved from
Perfume Fixatives Explained: Why Barcode Fragrances Last Longer & Smell Better. (2026, January 17). Retrieved from
Fragrance and Sensory Appeal Testing. Umbrex. Retrieved from
Methyl 2-propoxybenzoate. PubChem. Retrieved from
Sensory approach to measure fragrance intensity on the skin. ResearchGate. Retrieved from
The World of Fragrances. (2024, November 20). Zurko Research. Retrieved from
IFRA - International Fragrance Association. JH Lever & Associates. Retrieved from
Skin sensitization structure-activity relationships for phenyl benzoates. (1994). PubMed. Retrieved from
IFRA Standards: What You Need to Know. (2023, July 5). dataEssence Software. Retrieved from
Fragrance Safety - Using IFRA Standards. Handcrafted Soap and Cosmetic Guild. Retrieved from
The IFRA Standards and usage levels. (2025, July 8). Coptis. Retrieved from
Annex I: Clinical evidence regarding sensitisation to individual fragrance chemicals and to natural extracts. European Commission. Retrieved from
Determination of fragrance allergens and their dermal sensitization quantitative risk assessment (QRA) in 107 spray perfumes. (2018, November 12). ResearchGate. Retrieved from
Determination of fragrance allergens and their dermal sensitization quantitative risk assessment (QRA) in 107 spray perfumes. PubMed. Retrieved from
Perfumes and associated allergens: A brief review. (2022, February 23). Cosmoderma. Retrieved from
The Importance of Fixatives and Its Effect on Projection, Longevity, Sillage. (2024, July 16). Scent Journer. Retrieved from
How Fixatives Enhance Fragrance Longevity. (2025, March 25). Chemical Bull. Retrieved from
Methyl 2-methoxybenzoate 99 606-45-1. MilliporeSigma. Retrieved from
methyl 2-(diethoxyphosphoryl)-propionate Properties. EPA. Retrieved from
2-Methyl-2-propoxypropane. Sigma-Aldrich. Retrieved from
Fixatives in Perfumes and Fragrances. (2023, October 23). Retrieved from
Use of methyl 2-methylbenzoate in perfume compositions. Google Patents. Retrieved from
Application Notes and Protocols: Solvent Selection for the Crystallization of Methyl 2-propoxybenzoate
Introduction The isolation and purification of active pharmaceutical ingredients (APIs) and other high-purity chemicals are critical steps in drug development and manufacturing. Crystallization is a paramount technique f...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The isolation and purification of active pharmaceutical ingredients (APIs) and other high-purity chemicals are critical steps in drug development and manufacturing. Crystallization is a paramount technique for achieving the desired purity, yield, and specific solid-state form (polymorph) of a substance. The choice of solvent is arguably the most critical parameter in designing a successful crystallization process, as it directly influences solubility, crystal growth kinetics, impurity rejection, and the final crystal morphology.[1][2] This guide provides a comprehensive framework for the rational selection of a suitable solvent for the crystallization of Methyl 2-propoxybenzoate, an aromatic ester of significant interest in synthetic chemistry.
Methyl 2-propoxybenzoate (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ) is a colorless liquid at room temperature, which presents a unique challenge for crystallization, often requiring specialized techniques such as cooling crystallization from a suitable solvent or anti-solvent addition.[3][4] This document will guide researchers through the theoretical considerations, experimental screening protocols, and final selection criteria to develop a robust and reproducible crystallization process.
Theoretical Framework for Solvent Selection
A successful crystallization process hinges on the principle of controlled supersaturation. The ideal solvent should exhibit a steep solubility curve with respect to temperature, meaning the compound of interest is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.
Key Solvent Properties to Consider:
Solubility Profile: The solvent should dissolve a moderate amount of Methyl 2-propoxybenzoate at a higher temperature and a significantly lower amount at room temperature or below to ensure a good yield.
Polarity and "Like Dissolves Like": The polarity of the solvent should ideally match that of the solute to facilitate dissolution. Methyl 2-propoxybenzoate, an aromatic ester, is of intermediate polarity. Therefore, solvents with a range of polarities should be screened.
Boiling Point: The boiling point of the solvent should be low enough to be easily removed from the crystals during drying but high enough to allow for a sufficient temperature range for dissolution.
Inertness: The solvent must not react with Methyl 2-propoxybenzoate.
Safety and Environmental Impact: Solvents should be selected with consideration for their toxicity, flammability, and environmental footprint.
Potential for Polymorphism: Different solvents can lead to the formation of different crystal polymorphs, which can have significant impacts on the physical and chemical properties of the final product.[5][6][7][8]
Physicochemical Properties of Methyl 2-propoxybenzoate
A thorough understanding of the physicochemical properties of the target molecule is essential for solvent selection.
The following protocol outlines a systematic approach to screen a variety of solvents to identify the most suitable candidates for the crystallization of Methyl 2-propoxybenzoate.
Materials and Equipment
Methyl 2-propoxybenzoate (as pure as possible)
A selection of candidate solvents (see Table 2)
Small-scale vials or test tubes with caps
Heating block or water bath with temperature control
The following diagram illustrates the systematic workflow for solvent screening.
Caption: A flowchart outlining the key steps in the solvent selection process for crystallization.
Screening Procedure
Preparation: Place a small, known amount of Methyl 2-propoxybenzoate (e.g., 20 mg) into a series of labeled vials.
Room Temperature Solubility: To each vial, add a small, measured volume of a different solvent (e.g., 0.1 mL) at room temperature. Vortex the mixture and observe.
Insoluble: If the compound does not dissolve, the solvent may be a poor solvent for dissolution but could be a good anti-solvent.
Soluble: If the compound dissolves completely, the solvent is a good solvent at room temperature and may not be suitable for cooling crystallization unless a significant amount of solute can be dissolved at a higher temperature.
Elevated Temperature Solubility: For the vials where the compound was insoluble or partially soluble at room temperature, gently heat the vial in increments of 10°C. After each increment, vortex the mixture and observe the solubility. Record the temperature at which the solid completely dissolves.
Cooling and Crystal Formation: Once a clear solution is obtained at an elevated temperature, allow the vial to cool slowly to room temperature. Then, place the vial in an ice bath to further reduce the temperature.
Observation: Observe the formation of crystals. Note the temperature at which crystals first appear, the quantity of crystals formed, and their general appearance (e.g., needles, plates, prisms).
Categorization: Based on these observations, categorize the solvents as follows:
Poor Solvents: The compound is insoluble even at elevated temperatures. These may be useful as anti-solvents.
Good Solvents: The compound is highly soluble at room temperature. These are generally not suitable for cooling crystallization.
Potential Crystallization Solvents: The compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and yields crystals upon cooling.
Candidate Solvents for Screening
The following table provides a list of candidate solvents with varying polarities and properties that should be considered for the initial screening.
Unlikely to be a good solvent due to the non-polar nature of the solute.
Protocol: Cooling Crystallization of Methyl 2-propoxybenzoate
Based on the results of the solvent screening, a suitable solvent can be selected for a larger-scale crystallization. The following is a general protocol for cooling crystallization.
Green chemistry approaches to synthesizing Methyl 2-propoxybenzoate
Application Note: Green Chemistry Approaches to Synthesizing Methyl 2-Propoxybenzoate Part 1: Strategic Overview The Challenge: Methyl 2-propoxybenzoate (an ester of 2-propoxybenzoic acid) is a structural analog of methy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Green Chemistry Approaches to Synthesizing Methyl 2-Propoxybenzoate
Part 1: Strategic Overview
The Challenge:
Methyl 2-propoxybenzoate (an ester of 2-propoxybenzoic acid) is a structural analog of methyl salicylate (wintergreen oil) and a key intermediate in the synthesis of pharmaceutical ether-esters. Classical synthesis often relies on the Williamson ether synthesis using dipolar aprotic solvents like DMF or DMSO to facilitate the nucleophilic attack of the phenolate anion. These solvents are reproductive toxins, difficult to remove, and pose significant waste disposal challenges.
The Green Solution:
This guide details a Microwave-Assisted Phase Transfer Catalysis (MW-PTC) approach. By coupling microwave irradiation with quaternary ammonium salts (Phase Transfer Catalysts), we eliminate the need for volatile organic solvents (VOCs) and drastically reduce reaction times from hours to minutes.
Core Green Principles Applied:
Prevention: Solvent-free (neat) or aqueous conditions to minimize waste.
Energy Efficiency: Microwave irradiation targets the dipole of the reagents, reducing energy consumption by >90% compared to reflux methods.
Catalysis: Use of Tetrabutylammonium bromide (TBAB) to facilitate interfacial reaction rates.
Part 2: Pathway Analysis & Mechanistic Insight
The synthesis targets the O-alkylation of Methyl Salicylate. The selectivity challenge lies in promoting O-alkylation over C-alkylation and preventing the hydrolysis of the methyl ester group.
Reaction Scheme:
Mechanistic Diagram: Phase Transfer Catalysis
The following diagram illustrates the "Extraction Mechanism" where the ion pair (
) is formed at the solid-liquid interface and transported into the organic phase (or neat reactant phase) for reaction.
Figure 1: Mechanism of Solid-Liquid Phase Transfer Catalysis (SL-PTC) for O-alkylation. The quaternary ammonium salt (
) shuttles the phenolate anion into the organic phase, enabling reaction without polar aprotic solvents.
Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
30 mL pressure-rated glass vial with Teflon/silicone septum.
Step-by-Step Protocol:
Charge: In the 30 mL vial, add the solid
and TBAB catalyst.
Mix: Add Methyl Salicylate and 1-Bromopropane directly to the solids. No additional solvent is required.
Seal: Cap the vial tightly.
Irradiate: Place in the microwave reactor.
Temperature: 80°C (IR sensor control)
Power: Max 150W (Dynamic mode)
Hold Time: 2 minutes (120 seconds)
Note: Stirring must be set to "High" to ensure solid-liquid contact.
Work-up:
Cool to room temperature.
Add 10 mL of Ethyl Acetate (green alternative: Ethanol) to dissolve the product.
Filter off the solid inorganic salts (
, unreacted ).
Evaporate the solvent under reduced pressure.
Purification: The crude product is typically >95% pure. If necessary, purify via short-path distillation or recrystallization from cold hexane (if solid).
Expected Metrics:
Metric
Classical (DMF Reflux)
Green (MW-PTC)
Reaction Time
4 - 8 Hours
2 - 5 Minutes
Yield
75 - 85%
92 - 96%
Solvent Waste
High (DMF/Water)
Near Zero
| Energy | High (Thermal Reflux) | Low (Targeted MW) |[1]
Method B: Aqueous Phase Ultrasonic Synthesis
Best for: Labs without microwave reactors; temperature-sensitive substrates.
Concept: Ultrasound creates cavitation bubbles that generate localized high temperatures and pressures, breaking down the phase boundary between the hydrophobic reactants and the aqueous base.
Protocol:
Dissolve
(15 mmol) and TBAB (1 mmol) in Water (5 mL).
Add Methyl Salicylate (10 mmol) and 1-Bromopropane (12 mmol). The mixture will be biphasic.
Immerse the flask in an ultrasonic cleaning bath (or use a probe sonicator).
Sonicate at 60°C for 15-20 minutes.
Extraction: The product separates as an oil. Extract with minimal Ethyl Acetate, dry over
, and concentrate.
Part 4: Quality Control & Troubleshooting
Characterization Data (Expected):
IR (ATR): Look for the disappearance of the broad -OH stretch (3200-3400 cm⁻¹) of methyl salicylate. Appearance of aliphatic C-H stretches (2800-3000 cm⁻¹) from the propyl group. Ester C=O stretch remains ~1680-1700 cm⁻¹.
1H NMR (CDCl3, 400 MHz):
1.05 (t, 3H, of propyl)
1.85 (m, 2H, of propyl)
3.89 (s, 3H, )
4.00 (t, 2H, )
6.9 - 7.8 (m, 4H, Aromatic protons)
Troubleshooting Guide:
Issue
Probable Cause
Corrective Action
Low Conversion
Poor stirring
In solvent-free PTC, vigorous stirring is critical to create the interface. Increase stir rate.
Hydrolysis Product (Acid)
Wet reagents
Ensure is anhydrous. Water can promote ester hydrolysis under basic conditions.
C-Alkylation Byproducts
Solvent polarity
Avoid polar protic solvents (like methanol) in the reaction mix; they solvate the anion and encourage C-attack. Stick to neat or non-polar interfaces.
References
Microwave-Assisted Synthesis of Salicylate Esters
Title: Method for catalytic synthesis of salicylate alkyl ester by using ionic liquid under microwave promotion.[2][3]
Source: CN101985423A (P
URL
PTC O-Alkylation of Salicylamide (Ethenzamide Analog)
Title: Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.[1][4][5][6]
Technical Support Center: Troubleshooting Low Conversion Rates in Benzoate Esterification Reactions
Welcome to the technical support center for benzoate alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conver...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for benzoate alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in the formation of benzoate esters via O-alkylation of benzoate anions. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues in your experiments effectively.
Our approach is built on three pillars: Expertise , Trustworthiness , and Authoritative Grounding . Every recommendation is rooted in established chemical principles and supported by peer-reviewed literature to ensure you can proceed with confidence.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Low Conversion
Low conversion in benzoate alkylation is a common hurdle. This section provides a systematic, question-and-answer-based approach to pinpoint the root cause of the issue and implement effective solutions.
Question 1: I'm seeing very little to no product formation. Where should I start my investigation?
Answer: When facing a near-complete lack of product, the issue often lies with the fundamental components of the reaction. Let's break down the most critical factors.
The first step in this SN2 reaction is the deprotonation of benzoic acid (or the dissolution of a benzoate salt). Incomplete formation of the nucleophilic benzoate anion is a primary reason for reaction failure.[1][2]
Insufficiently Strong Base: If you are starting from benzoic acid, the base used for deprotonation must have a conjugate acid with a pKa significantly higher than that of benzoic acid (~4.2).
Recommendation: Use strong bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3] Weaker bases such as sodium bicarbonate (NaHCO₃) may not lead to complete deprotonation.
Poor Solubility of Benzoate Salt: If you are using a pre-formed benzoate salt (e.g., sodium benzoate), ensure it has adequate solubility in your chosen solvent. If the salt is not dissolved, the benzoate anion is not available to react.
Recommendation: Consider using a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) to shuttle the benzoate anion from a solid or aqueous phase into the organic phase where the alkylating agent resides.[4][5][6]
The structure of your alkylating agent and the nature of its leaving group are critical for a successful SN2 reaction.
Poor Leaving Group: The leaving group's ability to depart is directly related to its stability as an anion. Good leaving groups are weak bases.[7][8]
Recommendation: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Tosylates (TsO⁻) and mesylates (MsO⁻) are excellent leaving groups.[7][9] If you are using an alkyl chloride and observing low reactivity, consider converting it to the corresponding iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction).
Steric Hindrance: The SN2 reaction is sensitive to steric bulk.
Recommendation: Methyl and primary alkyl halides are ideal. Secondary alkyl halides react more slowly and are prone to elimination (E2) side reactions. Tertiary alkyl halides will almost exclusively undergo elimination and are not suitable for this reaction.[10]
Choice of Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
Recommendation: Polar aprotic solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[11]
Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to side reactions and decomposition.
Recommendation: Start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC. If the reaction is sluggish, you can incrementally increase the temperature.[12][13]
Question 2: My reaction is proceeding, but it's very slow and stalls at low to moderate conversion. What can I do to drive it to completion?
Answer: A sluggish reaction that fails to reach completion often points to issues with catalyst efficiency, reagent stoichiometry, or the presence of inhibitors.
If you are using a phase-transfer catalyst, its performance is key.
Catalyst Loading: Ensure you are using an appropriate catalytic amount.
Recommendation: Typically, 1-10 mol% of the PTC is sufficient. Too little catalyst will result in a slow reaction, while too much can sometimes complicate purification.
Catalyst Choice: The structure of the PTC can influence its efficiency.
Recommendation: Quaternary ammonium salts with longer alkyl chains (e.g., tetrabutylammonium or tetrahexylammonium salts) are often more effective as they are more lipophilic and can better transport the benzoate anion into the organic phase.[4][14]
Equivalents of Alkylating Agent: Using a slight excess of the alkylating agent can help drive the reaction to completion.
Recommendation: Use 1.1 to 1.5 equivalents of the alkylating agent relative to the benzoate.[13]
Reagent and Solvent Purity: Water is a common culprit in slowing down these reactions.
Recommendation: Ensure all reagents are of high purity and that your solvent is anhydrous. Traces of water can hydrolyze the alkylating agent or compete with the benzoate as a nucleophile.[11][15]
Extended Reaction Time: Some reactions are inherently slow, especially with less reactive alkylating agents.
Recommendation: Allow the reaction to run for a longer period (e.g., 12-24 hours), monitoring its progress periodically to determine if it has truly stalled or is just proceeding slowly.
Question 3: I'm getting a significant amount of a side product. How can I improve the selectivity?
Answer: The formation of byproducts is a clear sign of competing reaction pathways. Identifying the side product is the first step to mitigating its formation.
This is common with secondary and, to a lesser extent, primary alkyl halides, especially with sterically hindered bases or at high temperatures. The byproduct will be an alkene.
Troubleshooting Steps:
Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are more favored at higher temperatures.
Use a Less Hindered Base: If you are generating the benzoate in situ, a less sterically bulky base can reduce the rate of elimination.
Change the Alkylating Agent: If possible, switch to a primary alkyl halide.
If there is water in your reaction mixture, the newly formed benzoate ester can be hydrolyzed back to benzoic acid, especially under basic conditions.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Use dry solvents and reagents.[15]
Work-up Procedure: During the work-up, neutralize any excess base before heating or concentrating the reaction mixture to minimize base-catalyzed hydrolysis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the O-alkylation of benzoate?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The negatively charged oxygen of the benzoate anion acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. This occurs in a single, concerted step where the nucleophile attacks as the leaving group departs.[1]
Q2: How do I choose the best solvent for my reaction?
A2: The ideal solvent for an SN2 reaction involving an anionic nucleophile is a polar aprotic solvent. These solvents can dissolve the ionic starting material but do not strongly solvate the nucleophile, leaving it more "naked" and reactive. Good choices include DMF, DMSO, acetonitrile, and acetone. Protic solvents like ethanol or water should generally be avoided as they can solvate the benzoate anion through hydrogen bonding, reducing its nucleophilicity.[11]
Q3: Can I use a palladium catalyst for this reaction?
A3: While palladium catalysis is used for some types of benzoate alkylation, it is typically for the ortho-alkylation of the aromatic C-H bond of benzoic acid, not the O-alkylation of the carboxylate group to form an ester.[3][16] For simple ester formation, the SN2 pathway is the most direct and common method.
Q4: My starting benzoic acid has electron-withdrawing/donating groups. How will this affect the reaction?
A4: Electronic effects on the benzoic acid primarily influence the nucleophilicity of the corresponding benzoate anion.
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the carboxylate oxygen, making it a stronger nucleophile and potentially increasing the reaction rate.
Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density on the carboxylate, making it a weaker nucleophile and potentially slowing the reaction down.[3] In such cases, you might need to use more forcing conditions (higher temperature, more reactive alkylating agent).
Part 3: Data Presentation and Protocols
Table 1: Common Solvents and Their Properties for Benzoate Alkylation
Solvent
Dielectric Constant (ε)
Type
Typical Temperature Range (°C)
Notes
Dimethylformamide (DMF)
37
Polar Aprotic
25 - 150
Excellent solvent for many salts, but can be difficult to remove.
Acetonitrile (MeCN)
36
Polar Aprotic
25 - 80
Easier to remove than DMF, good general-purpose solvent.
Dimethyl Sulfoxide (DMSO)
47
Polar Aprotic
25 - 180
Very high boiling point, can accelerate slow reactions.
Acetone
21
Polar Aprotic
25 - 55
Lower boiling point, useful for more reactive alkylating agents.
Experimental Protocol: General Procedure for Benzoate Alkylation using Phase-Transfer Catalysis
This protocol provides a general starting point. Optimization of specific parameters may be necessary for your particular substrates.
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium benzoate (1.0 eq), the chosen alkyl halide (1.2 eq), and tetrabutylammonium bromide (0.05 eq).
Solvent Addition: Add the anhydrous organic solvent (e.g., acetonitrile or DMF) to achieve a concentration of approximately 0.2-0.5 M with respect to the sodium benzoate.
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).
Work-up:
Cool the reaction mixture to room temperature.
If using a high-boiling solvent like DMF or DMSO, dilute the mixture with a less polar solvent like ethyl acetate or diethyl ether.
Wash the organic phase with water (2x) to remove the catalyst and any remaining benzoate salts, followed by a wash with brine (1x).
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography or distillation as appropriate.
Part 4: Visualization of Key Concepts
Diagram 1: SN2 Mechanism of Benzoate Alkylation
Caption: Concerted SN2 attack of the benzoate nucleophile on the alkyl halide.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for systematically troubleshooting low conversion rates.
References
D. D. D. D. Stuart, K. Fagnou. (2010). Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. PMC, NIH. [Link]
Alkyl Strategies for Optimizing Reaction Conditions. (2025). Alkyl Strategies. [Link]
Ritesh Tiwari, et al. (2019). Efficient Preparation of Alkyl Benzoates by Heteropolyacid‐Catalysed Esterification of Benzoic Acid under Solvent‐Free Condition. ResearchGate. [Link]
Elucidating the reaction mechanism of the benzoate oxidation pathway encoded aldehyde dehydrogenase from Burkholderia xenovorans LB400. (n.d.). PubMed Central. [Link]
Comparative Guide: 1H NMR Spectral Analysis of Methyl 2-Propoxybenzoate
Executive Summary This guide provides a high-resolution analysis of the Methyl 2-propoxybenzoate 1H NMR spectrum. In drug development and synthetic organic chemistry, distinguishing between positional isomers (ortho-, me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a high-resolution analysis of the Methyl 2-propoxybenzoate 1H NMR spectrum. In drug development and synthetic organic chemistry, distinguishing between positional isomers (ortho-, meta-, para-) is critical due to their vastly different metabolic profiles and receptor binding affinities.
This document objectively compares the spectral performance of Methyl 2-propoxybenzoate against its para-isomer (Methyl 4-propoxybenzoate) and its starting material (Methyl salicylate) . We demonstrate that while chemical shift values (
) provide indication, the spin-spin coupling patterns in the aromatic region are the definitive metric for structural validation.
Structural Context & Synthesis[1][2][3][4][5]
To understand the spectral data, one must understand the origin of the molecule. Methyl 2-propoxybenzoate is typically synthesized via a Williamson Ether Synthesis using Methyl Salicylate and 1-iodopropane (or 1-bromopropane).
Synthesis Pathway (Visualization)
The following diagram outlines the synthesis and the critical purification step required to remove unreacted phenol, which can complicate NMR interpretation.
Figure 1: Synthesis workflow highlighting the base-mediated alkylation and the critical NaOH wash to remove phenolic starting material.
Comparative Spectral Analysis
The core challenge in characterizing substituted benzoates is distinguishing the ortho (2-substituted) isomer from the para (4-substituted) isomer.
Chemical Shift Comparison Table (CDCl₃, 400 MHz)
The following data compares the target molecule with its key alternatives. Note the distinct differences in the aromatic region.
Proton Group
Methyl 2-propoxybenzoate (Ortho)
Methyl 4-propoxybenzoate (Para)
Methyl Salicylate (Starting Material)
Ester (-COOCH₃)
3.89 ppm (s)
3.88 ppm (s)
3.95 ppm (s)
Ether (-OCH₂-)
4.01 ppm (t)
3.98 ppm (t)
Absent (OH at ~10.8 ppm)
Propyl (-CH₂-)
1.85 ppm (m)
1.82 ppm (m)
Absent
Propyl (-CH₃)
1.08 ppm (t)
1.05 ppm (t)
Absent
Aromatic Pattern
ABCD (Complex)
AA'BB' (Symmetric)
ABCD (Complex)
Aromatic Range
6.90 – 7.80 ppm
6.90 & 8.00 ppm
6.80 – 7.85 ppm
The "Symmetry Test" (Mechanistic Insight)
Why this matters:
Methyl 4-propoxybenzoate (Para): Possesses a plane of symmetry. The two protons ortho to the ester are chemically equivalent, and the two protons ortho to the ether are equivalent. This results in two distinct doublets (an AA'BB' system often resembling two doublets) with a large gap between them (~1.1 ppm separation).
Methyl 2-propoxybenzoate (Ortho): Lacks symmetry. All four aromatic protons are in unique electronic environments due to the proximity of the ester and the ether groups. This results in a complex 4-proton pattern involving doublets (d), triplets (t), or doublets of doublets (dd).
This section provides the specific assignment for the target molecule.
Aromatic Region Analysis (6.9 – 7.8 ppm)
The ortho-substitution creates a "push-pull" electronic environment:
Deshielding Zone: The Ester group is Electron Withdrawing (EWG) via induction and resonance. The proton ortho to the ester (H-6) is significantly deshielded.
Shielding Zone: The Propoxy group is Electron Donating (EDG) by resonance. The proton ortho to the ether (H-3) and para to the ether (H-5) are shielded.
Assignments:
H-6 (dd, ~7.80 ppm): Most downfield. Ortho to the carbonyl.[1]
H-4 (td, ~7.45 ppm): Para to the carbonyl.
H-5 (td, ~7.00 ppm): Meta to the carbonyl, ortho to the ether (shielded).
H-3 (dd, ~6.95 ppm): Ortho to the ether (strongly shielded).
Aliphatic Region Analysis (0.0 – 4.5 ppm)
3.89 ppm (Singlet, 3H): The methyl ester protons. Sharp singlet, characteristic of methoxy carbonyls.
4.01 ppm (Triplet, 2H, J = 6.5 Hz): The O-CH₂ protons. Deshielded by the oxygen atom. The triplet splitting arises from the adjacent CH₂ group.[2]
1.85 ppm (Sextet/Multiplet, 2H): The central methylene (-CH₂-) of the propyl chain. It couples to both the terminal methyl and the O-methylene.
1.08 ppm (Triplet, 3H, J = 7.4 Hz): The terminal methyl group (-CH₃).
Decision Logic for Isomer Identification
Use this logic flow to validate your product during synthesis monitoring.
Figure 2: Logic tree for distinguishing the target molecule from isomers and starting materials.
Experimental Protocol
To ensure the reproducibility of the data presented above, follow this standardized protocol.
Sample Preparation
Mass: Weigh 5–10 mg of the oil/solid product.
Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).
Note: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal reference.
Filtration: If the solution is cloudy (common if salt byproducts from the synthesis remain), filter through a small plug of glass wool into the NMR tube.
Instrument Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (30° excitation pulse) to allow faster repetition without saturation.
Number of Scans (NS): 16 (sufficient for >5 mg sample).
Relaxation Delay (D1): Set to 1.0 – 2.0 seconds .
Scientific Rationale: Although aromatic protons relax reasonably fast, the methyl ester protons have longer T1 relaxation times. A delay < 1s may lead to under-integration of the methyl singlet relative to the aromatic protons.
Spectral Width: 12 ppm (-1 to 11 ppm).
Temperature: 298 K (25°C).
Processing
Phasing: Apply automatic phasing, followed by manual correction if the baseline is distorted around the large ester peak.
Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).
Integration: Normalize the Methyl Ester singlet (3.89 ppm) to 3.00 . This self-validates the propyl chain integration (should be 2:2:3).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for ABCD vs AA'BB' aromatic coupling patterns).
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 32573 (Analogous data for propyl benzoates). [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift increment rules for ortho-substituted benzenes). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Olfactory Profiles of Benzoate Ester Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Basis
Benzoate esters (
) represent a critical class of aromatic compounds utilized extensively in fragrance formulation, flavor chemistry, and pharmaceutical excipient development. Derived from the esterification of benzoic acid with various alcohols, these derivatives exhibit a distinct Structure-Odor Relationship (SOR) where the alkyl or aryl chain length () dictates volatility, odor character, and substantivity.
This guide provides a technical comparison of key benzoate derivatives, analyzing their olfactory profiles, physicochemical properties, and utility in masking bitter active pharmaceutical ingredients (APIs).
Chemical & Olfactory Landscape
The following table synthesizes the physicochemical and sensory data for the most relevant benzoate esters. Note the inverse correlation between molecular weight and volatility/intensity.
Table 1: Comparative Profile of Benzoate Derivatives
Derivative
CAS No.
Odor Character
Odor Threshold (Air)
LogP
Substantivity (Tenacity)
Methyl Benzoate
93-58-3
Sharp, Phenolic, Fruity. Heavy floral (Tuberose/Ylang), Feijoa, Kiwi.
High Intensity (~0.3 ppm)
2.1
Low (< 4 hours)
Ethyl Benzoate
93-89-0
Smoother, Sweet, Fruity. Less phenolic than methyl. Floral, berry-like.
Faint, Balsamic, Sweet. Weak floral (Jasmine). Primary use as fixative.
Low Intensity (High ppm)
3.9
Very High (> 100 hours)
Linalyl Benzoate
126-64-7
Floral, Tuberose, Warm. Soft, woody undertones.
Moderate
4.7
Moderate-High
Structure-Odor Relationship (SOR) Analysis
Chain Length & Volatility
The olfactory perception of benzoate esters is governed by the "Rule of Ester Volatility."
Short Chain (
): Methyl and Ethyl benzoates are highly volatile with high vapor pressures. They attack the olfactory receptors (ORs) aggressively, resulting in "sharp" or "chemical" top notes often described as phenolic or solvent-like.
Medium/Long Chain (
): As the alkyl chain lengthens (e.g., Hexyl), the molecule becomes more lipophilic (higher LogP) and less volatile. The odor profile shifts from fruity/sharp to woody/balsamic.
Bulky Substituents: Benzyl and Linalyl groups introduce steric hindrance and increase molecular weight, drastically reducing volatility. These act as fixatives , anchoring lighter molecules in a formulation.[1]
Metabolic Pathway & Safety
Understanding the metabolic fate is crucial for pharmaceutical applications. Benzoate esters are hydrolyzed in vivo by carboxylesterases.
Figure 1: General metabolic pathway of benzoate esters in humans. Hydrolysis yields benzoic acid, which is conjugated with glycine to form hippuric acid for excretion.
Experimental Methodologies
To objectively compare these profiles, standardized protocols are required. Relying solely on "sniff tests" is subjective and prone to adaptation errors.
Protocol: Gas Chromatography-Olfactometry (GC-O)
This is the gold standard for separating complex mixtures and identifying specific odor-active compounds.
Objective: Correlate chromatographic peaks with sensory perception.
Equipment:
GC System (e.g., Agilent 7890) with FID/MS detector.
Olfactory Port (ODP) with humidified air makeup.
Column: DB-Wax (polar) or DB-5 (non-polar), 30m x 0.25mm.
Step-by-Step Workflow:
Sample Prep: Dilute benzoate ester standards to 100 ppm in dichloromethane.
Injection: Inject 1 µL in splitless mode (Injector temp: 250°C).
Separation: Run temperature gradient (40°C hold 2 min -> 10°C/min -> 240°C).
Splitting: Effluent is split 1:1 between the Mass Spectrometer (for ID) and the Olfactory Port.
Evaluation: A trained panelist sits at the ODP, sniffing the effluent continuously.
Used to determine if a formulation change (e.g., substituting Methyl Benzoate with Ethyl Benzoate) is perceptible.
Panel: Recruit 20-30 trained sensory panelists.
Samples: Prepare three coded cups: Two containing Formulation A, one containing Formulation B.
Procedure: Panelists smell/taste (if GRAS) from left to right.
Task: "Identify the odd sample."
Analysis: Use binomial distribution tables to determine statistical significance (
).
Pharmaceutical Application: Taste Masking
Benzoate esters are valuable in oral drug delivery for masking bitter APIs (e.g., antibiotics, antihistamines).
Mechanism: The fruity/sweet aromatic notes of Ethyl Benzoate and Methyl Benzoate stimulate the retronasal olfactory pathway. This "distracts" the brain from the bitterness perceived by taste buds on the tongue (Cross-modal interaction).
Formulation Strategy:
Liquid Syrups: Ethyl Benzoate (0.01 - 0.05%) is often paired with cherry or berry flavors to mask metallic bitterness.
Solid Dosage: Benzyl Benzoate is rarely used for flavor due to low volatility, but can act as a plasticizer in polymer coatings that physically barrier the drug.
References
Gas Chromatography-Olfactometry (GC-O) Methodology. Wikipedia/Academic Sources. Available at: [Link]
Odor Thresholds for Chemicals with Established Health Standards.
Structure-Odor Relationships of Esters. BenchChem Technical Guide.
Taste Masking Technologies in Pharmaceutical Formulation.International Journal of Pharmaceutical Sciences Review and Research.
A Comparative Guide to Establishing a Reference Standard for Methyl 2-propoxybenzoate Purity
This guide provides an in-depth, objective comparison of analytical methodologies for establishing a chemical reference standard for Methyl 2-propoxybenzoate. Designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of analytical methodologies for establishing a chemical reference standard for Methyl 2-propoxybenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind method selection, ensuring a robust and self-validating approach to purity assessment.
The Imperative for a High-Purity Reference Standard
Methyl 2-propoxybenzoate (C₁₁H₁₄O₃, CAS No. 18167-33-4) is a key organic ester with applications in chemical synthesis and potentially as an intermediate in pharmaceutical manufacturing.[1] The establishment of an authenticated, high-purity reference standard is a foundational requirement for ensuring the accuracy, precision, and reproducibility of analytical results in quality control, stability studies, and regulatory submissions.[2] A reference standard serves as the benchmark against which all subsequent batches of the material are compared, making its thorough characterization paramount.
This guide outlines a multi-faceted, or "orthogonal," testing approach. By employing several analytical techniques that measure purity based on different physicochemical principles, we create a self-validating system that provides a high degree of confidence in the final assigned purity value.
Establishing the Reference Standard: A Strategic Workflow
The establishment of a chemical reference substance is a systematic process that begins with a highly pure candidate material and proceeds through rigorous characterization and data analysis.[3][4] The goal is to identify and quantify all impurities to arrive at a confidently assigned purity value.
Difference in lipophilicity between Methyl 2-propoxybenzoate and analogs
Executive Summary This guide provides a technical analysis of the lipophilicity (LogP) of Methyl 2-propoxybenzoate relative to its structural analogs (Methyl 2-hydroxybenzoate, Methyl 2-methoxybenzoate, etc.). Lipophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the lipophilicity (LogP) of Methyl 2-propoxybenzoate relative to its structural analogs (Methyl 2-hydroxybenzoate, Methyl 2-methoxybenzoate, etc.).
Lipophilicity is a critical physicochemical parameter influencing membrane permeability, metabolic stability, and environmental fate. While alkyl chain elongation typically increases LogP linearly, the ortho-substitution pattern in this series introduces non-linear electronic and steric effects—specifically the disruption of intramolecular hydrogen bonding observed in the parent salicylate.
Chemical Context & Structural Dynamics[1][2]
To understand the lipophilicity of Methyl 2-propoxybenzoate , one must analyze the baseline established by its parent compound, Methyl Salicylate (Methyl 2-hydroxybenzoate), and the "Ortho Effect."
The "Ortho Effect" and Intramolecular Bonding
Methyl Salicylate exhibits a pseudo-cyclic structure due to a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the carbonyl oxygen (-C=O). This "hides" the polar groups from the solvent, artificially inflating the LogP value.
When the hydroxyl hydrogen is replaced by an alkyl group (e.g., propyl), this hydrogen bond is abolished. The ether oxygen and carbonyl oxygen are forced into a repulsive conformation, exposing more polar surface area to the solvent. Consequently, the initial methylation (forming Methyl 2-methoxybenzoate) results in a drop in lipophilicity compared to the parent phenol, a counter-intuitive trend in medicinal chemistry. Subsequent alkyl chain extension (ethoxy, propoxy) then restores lipophilicity linearly.
DOT Diagram: Structural Impact on Lipophilicity
The following diagram illustrates the Structure-Property Relationship (SPR) governing this series.
Caption: Figure 1. Mechanistic pathway showing the initial dip in lipophilicity upon O-alkylation due to H-bond disruption, followed by linear recovery via alkyl chain extension.
Comparative Analysis: LogP Data
The following table synthesizes experimental data and high-confidence QSAR predictions based on the Hansch-Fujita substituent constant method (
).
Compound Name
Structure
LogP (Experimental)
LogP (Predicted)
vs Parent
Methyl 2-hydroxybenzoate (Methyl Salicylate)
Parent Phenol
2.55 [1]
-
Reference
Methyl 2-methoxybenzoate
Methyl ether
2.04 [2]
2.10
-0.51 (H-bond loss)
Methyl 2-ethoxybenzoate
Ethyl ether
-
2.54
+0.50 (vs Methoxy)
Methyl 2-propoxybenzoate
Propyl ether
-
3.04
+1.00 (vs Methoxy)
Methyl 2-butoxybenzoate
Butyl ether
-
3.54
+1.50 (vs Methoxy)
Key Insight: Methyl 2-propoxybenzoate (Predicted LogP ~3.04) is significantly more lipophilic than the methoxy analog but only moderately more lipophilic than the original salicylate parent. This makes it an ideal candidate when a "middle-ground" lipophilicity is required without the acidic proton of the phenol.
For researchers synthesizing Methyl 2-propoxybenzoate, experimentally validating the LogP is crucial. The Shake-Flask method is the gold standard, but RP-HPLC is preferred for throughput and reproducibility.
Method: RP-HPLC Estimation (OECD Guideline 117)
This protocol uses retention time (
) correlation with standards of known LogP to estimate the target compound's lipophilicity.
Reagents & Equipment
Mobile Phase: Methanol / Water (75:25 v/v), Isocratic.
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Detection: UV at 254 nm (aromatic ring absorption).
Step-by-Step Workflow
Preparation of Standards:
Dissolve 10 mg of each standard in 10 mL Methanol (Stock A).
Dilute Stock A 1:10 with Mobile Phase.
Preparation of Analyte (Methyl 2-propoxybenzoate):
Synthesize via O-alkylation of methyl salicylate with 1-bromopropane and K2CO3 in acetone.
Dissolve purified product to 0.1 mg/mL in Mobile Phase.
Determination of Dead Time (
):
Inject Thiourea or Uracil (unretained compounds). Record
.
Data Acquisition:
Inject standards and analyte in triplicate.
Calculate Capacity Factor (
) for all peaks:
Calibration & Calculation:
Plot
vs. of standards.
Perform linear regression (
).
Interpolate the LogP of Methyl 2-propoxybenzoate using its calculated
.
DOT Diagram: Experimental Workflow
Caption: Figure 2. HPLC workflow for determination of lipophilicity via capacity factor correlation.
Implications for Drug Development
Blood-Brain Barrier (BBB) Penetration
Methyl 2-methoxybenzoate (LogP 2.04): Moderate permeability. Likely to have high oral bioavailability but limited CNS accumulation.
Methyl 2-propoxybenzoate (LogP ~3.04): Optimal range for BBB penetration (Ideal range: 2.0 - 3.5). The addition of the propyl chain pushes the compound into the "sweet spot" for CNS activity without becoming overly lipophilic (which risks metabolic clearance/toxicity).
Metabolic Stability
The propyl ether moiety is susceptible to O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4).
Metabolic Pathway: Methyl 2-propoxybenzoate
[CYP450] Methyl Salicylate + Propanal.
Researchers should anticipate the regeneration of the parent salicylate in vivo.
References
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Methyl Salicylate LogP = 2.55).[1]
Sotomatsu, T., Shigemura, M., Murata, Y., & Fujita, T. (1993). "Octanol-Water Partition Coefficients of ortho-Substituted Benzoic Acid Esters and Their Correlation with Steric Parameters." Journal of Pharmaceutical Sciences, 82(8), 776–781. Link
OECD Guidelines for the Testing of Chemicals, Section 1. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link
PubChem. (2023). Methyl 2-methoxybenzoate Compound Summary. National Center for Biotechnology Information. Link
Standard Operating Procedure: Disposal of Methyl 2-propoxybenzoate
[1] Executive Summary & Operational Directive Methyl 2-propoxybenzoate (CAS: 18167-33-4) is a benzoic acid ester used primarily as an intermediate in organic synthesis and medicinal chemistry.[1] While often perceived as...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Operational Directive
Methyl 2-propoxybenzoate (CAS: 18167-33-4) is a benzoic acid ester used primarily as an intermediate in organic synthesis and medicinal chemistry.[1] While often perceived as a "standard organic," its lipophilicity and potential for hydrolysis require specific disposal protocols to maintain environmental compliance and laboratory safety.
Core Directive: This substance must be treated as Non-Halogenated Organic Solvent Waste . Under no circumstances should it be disposed of via sink drainage or mixed with oxidizers (e.g., nitric acid, peroxides) or halogenated solvents (e.g., DCM, Chloroform), as this complicates downstream incineration and increases disposal costs.
Chemical Profile & Hazard Assessment
To ensure safe handling, we must first understand the physicochemical drivers of the hazard. As an ester, Methyl 2-propoxybenzoate exhibits specific behaviors that dictate its waste stream.
Combustible (Class IIIA).[1] High energy potential.[1]
Solubility
Lipophilic (Insoluble in water)
Do not flush. Will coat pipes and disrupt water treatment.[1]
Reactivity
Stable; Hydrolyzes in strong acid/base
Segregate from concentrated acids/bases to prevent exothermic degradation.[1]
RCRA Status
Non-Listed (Characteristic)
Classified as D001 (Ignitable) if mixed with flammables.
*Note: Flash point is estimated based on the structural analog Methyl Benzoate (83°C). Treat as combustible.
Pre-Disposal: The Segregation Logic
Effective disposal starts at the bench. We utilize a Self-Validating Segregation System .[1] If the waste stream is contaminated, the disposal vendor will reject it, halting operations.
The Segregation Protocol[4]
Halogen Check: Does the waste container contain Chloroform, Methylene Chloride, or Iodine?
If YES: STOP. Do not add Methyl 2-propoxybenzoate.[1]
If NO: Proceed to Non-Halogenated stream.[1][2][3][4]
Aqueous Check: Is the water content >20%?
If YES: Segregate into "Aqueous Organic" waste (expensive disposal).
If NO: Proceed to High-BTU Organic waste (standard fuel blending).[1]
Visualizing the Decision Pathway
The following workflow illustrates the critical decision nodes for disposing of Methyl 2-propoxybenzoate.
Figure 1: Decision logic for segregating Methyl 2-propoxybenzoate waste streams. Green path represents the optimal disposal route.
Step-by-Step Disposal Procedure
This protocol ensures compliance with EPA 40 CFR 261 (RCRA) and minimizes the risk of container failure.
Step 1: Container Selection
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
Why: Esters can soften certain low-grade plastics (like PVC) over time.[1] HDPE is chemically resistant.[1]
Venting: Use a cap with a pressure-relief mechanism if the waste contains volatile co-solvents (e.g., acetone).
Step 2: Accumulation & Labeling
Affix Label: Before adding the first drop of waste, affix a hazardous waste tag.
Identify Constituents: Write "Methyl 2-propoxybenzoate" clearly.[1] Do not use abbreviations (e.g., "M-Prop-Benz") as these are invalid during regulatory audits.[1]
Hazard Checkbox: Mark "Flammable/Combustible" and "Irritant."[1]
Step 3: Transfer Protocol
Fume Hood: Perform all transfers inside a certified chemical fume hood.[1]
Funneling: Use a grounded safety funnel with a flame arrestor if mixing with low-flashpoint solvents (e.g., Hexane, Ether).
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1] Never fill to the brim.
Step 4: Storage & Pickup
Secondary Containment: Store the waste container in a yellow or gray secondary bin to capture leaks.[1]
Timeline: Schedule pickup within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) to remain compliant with RCRA accumulation time limits.
Contain: Use an inert absorbent (vermiculite or spill pads).[1][3] Do not use paper towels if the mixture contains oxidizers, as this creates a fire hazard.
Clean: Scoop absorbed material into a sealable bag.[1][3] Label as "Hazardous Waste: Debris contaminated with Methyl 2-propoxybenzoate."[1]
Wash: Clean the surface with a soap solution to remove oily residue.[1]
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste.[1]
[Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11084741: Methyl 2-propoxybenzoate.[1]
[Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[1]
[Link]